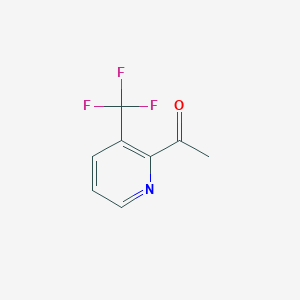

1-(3-(trifluoromethyl)pyridin-2-yl)ethanone

Description

The exact mass of the compound 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)7-6(8(9,10)11)3-2-4-12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZJVJQXOFNIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695112 | |

| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749257-78-1 | |

| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone

An In-depth Technical Guide to the Synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone

Introduction

The strategic incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1] Trifluoromethylpyridine (TFMP) derivatives, in particular, are privileged structures found in numerous commercial products, from pharmaceuticals to advanced crop protection agents.[2]

This guide provides a detailed technical overview for the , a valuable building block for the elaboration of more complex chemical entities. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of key transformations, and present detailed, field-proven protocols for its preparation. The focus is on providing researchers, scientists, and drug development professionals with a causal understanding of the experimental choices, ensuring both reproducibility and a foundation for further innovation.

Strategic Overview of Synthetic Approaches

The synthesis of 2-acylpyridines, such as the target molecule, can be broadly categorized into two main strategies: the functionalization of a pre-existing trifluoromethylpyridine core or the construction of the pyridine ring from acyclic, trifluoromethyl-containing precursors.

Figure 1: High-level strategies for synthesizing the target ketone.

Route 1 is often more direct if a suitable functionalized pyridine starting material is available. Route 2 offers greater flexibility for creating diverse substitution patterns on the pyridine ring.[2][3] This guide will focus primarily on Route 1, as it represents a robust and widely applicable method.

Route 1: Acylation via Organometallic Intermediates

This strategy hinges on the creation of a nucleophilic carbon at the C2 position of the 3-(trifluoromethyl)pyridine ring, followed by its reaction with an electrophilic acetyl source. The most common and reliable method to achieve this is through a Grignard or organolithium intermediate.

Mechanistic Rationale and Causality

The core of this approach is a metal-halogen exchange to form a highly reactive organometallic reagent. The choice of metal (Magnesium for Grignard, Lithium for organolithium) and reaction conditions is critical.

-

Grignard Reagent Formation: The reaction of an aryl halide with magnesium metal proceeds via a single-electron transfer mechanism to form a highly nucleophilic carbon-magnesium bond.[4] The use of anhydrous ethereal solvents (e.g., diethyl ether, THF) is mandatory, as Grignard reagents are strong bases and will be instantly quenched by protic sources like water.[4][5]

-

Nucleophilic Acylation: The generated pyridyl Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. While acid chlorides and esters can be used, they introduce the risk of a second addition to the newly formed ketone, leading to a tertiary alcohol byproduct.[6] Using reagents like N,N-dimethylacetamide or acetic anhydride (in excess) mitigates this issue.[7][8] The initial tetrahedral intermediate collapses to the ketone, and in the case of N,N-dimethylacetamide, the resulting dimethylamide anion is a poor leaving group, preventing further reaction at the ketone.

The following workflow diagram illustrates the key steps in this synthetic sequence.

Figure 2: Workflow for the synthesis via an organometallic intermediate.

Comparative Data of Acylation Methods

| Parameter | Method A: Organolithium/Acetamide | Method B: Grignard/Acetic Anhydride |

| Starting Material | 2-Halo-3-(trifluoromethyl)pyridine | 2-Halo-3-(trifluoromethyl)pyridine |

| Key Reagents | n-BuLi or sec-BuLi, N,N-dimethylacetamide | Mg turnings, I2 (cat.), Acetic Anhydride |

| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |

| Temperature | -78 °C (Cryogenic) | 0 °C to Room Temperature |

| Typical Yield | 50-65% | 70-90% (but requires excess anhydride) |

| Advantages | Cleaner reaction, avoids over-addition. | Milder conditions, no cryogenics needed. |

| Disadvantages | Requires very low temperatures; BuLi is pyrophoric. | Risk of over-addition; Grignard formation can be tricky to initiate.[4][8] |

Detailed Experimental Protocol: Organolithium Route

This protocol is adapted from established procedures for the synthesis of related acetylpyridines and represents a reliable method for accessing the target compound.[7]

Objective: To synthesize this compound from 2-bromo-3-(trifluoromethyl)pyridine.

Materials:

-

2-Bromo-3-(trifluoromethyl)pyridine

-

sec-Butyllithium (sec-BuLi) in cyclohexane (e.g., 1.4 M solution)

-

N,N-Dimethylacetamide

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-3-(trifluoromethyl)pyridine (1.0 eq). Dissolve the starting material in anhydrous diethyl ether (approx. 0.2 M concentration).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, add sec-butyllithium (1.05 eq) dropwise via syringe over 15 minutes. The causality here is critical: the low temperature prevents side reactions and decomposition of the highly reactive organolithium intermediate. Stir the resulting solution at -78 °C for 30 minutes.

-

Acylation: In a separate dry flask, prepare a solution of N,N-dimethylacetamide (1.1 eq) in a small volume of anhydrous diethyl ether. Add this solution dropwise to the cold organolithium mixture. The reaction is exothermic; maintain the internal temperature below -70 °C.

-

Reaction Monitoring & Quenching: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as the final product.[7][10]

Conclusion

The is most reliably achieved through the acylation of a 2-metallo-3-(trifluoromethyl)pyridine intermediate. While both Grignard and organolithium approaches are viable, the organolithium route followed by reaction with N,N-dimethylacetamide at low temperatures offers excellent control and minimizes the formation of over-addition byproducts. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to successfully synthesize this key building block, enabling further exploration in the fields of drug discovery and agrochemical development.

References

-

Ihara, H., & Fujikawa, K. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. Retrieved January 19, 2026, from [Link]

-

Shestopalov, A. M., et al. (2000). Preparation of Trifluoromethylpyridine Libraries. ACS Combinatorial Science. [Link]

- Google Patents. (n.d.). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

University of Evansville. (n.d.). Grignard Reaction. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 19, 2026, from [Link]

-

JETIR. (2020). one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. Retrieved January 19, 2026, from [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone | 358780-14-0 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 749257-78-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone, a key fluorinated building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold significantly influences the compound's physicochemical properties, offering advantages in lipophilicity, metabolic stability, and target binding affinity. This guide details the synthetic strategies for its preparation, provides in-depth spectroscopic and physicochemical characterization, and explores its current and potential applications as a versatile intermediate in the synthesis of complex, biologically active molecules. The content is structured to provide both a theoretical understanding and practical insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Trifluoromethylpyridines in Modern Drug Discovery

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] When incorporated into a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting trifluoromethylpyridine core offers a unique combination of properties.[2][3] These attributes include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, which can lead to an extended biological half-life of a drug candidate.

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target.[4]

-

Modulation of pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of the pyridine nitrogen, influencing its interaction with biological targets.

-

Improved Target Binding: The unique steric and electronic properties of the -CF3 group can lead to enhanced binding affinity and selectivity for target proteins.[4]

This compound serves as a critical starting material for introducing this valuable pharmacophore into a wide array of molecular architectures, making it a compound of significant interest to the drug discovery community.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 749257-78-1 | [1] |

| Molecular Formula | C₈H₆F₃NO | [1] |

| Molecular Weight | 189.13 g/mol | [1] |

| Appearance | White to light yellow solid | [5] |

| Storage | Inert atmosphere, Room Temperature | [5] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methyl protons of the acetyl group. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling constants influenced by the positions of the trifluoromethyl and acetyl groups. The methyl protons will appear as a singlet further downfield (typically δ 2.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the ketone will be observed in the highly deshielded region (around δ 190-200 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The pyridine ring carbons will resonate in the aromatic region, with their chemical shifts influenced by the substituents. For a similar compound, 2-chloro-3-(trifluoromethyl)pyridine, the trifluoromethyl carbon appears around 120-130 ppm with a large C-F coupling constant.[6]

-

¹⁹F NMR: The fluorine NMR spectrum will show a single sharp peak for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the range of -60 to -70 ppm (relative to CFCl₃).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone group, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-F stretching vibrations from the trifluoromethyl group (around 1100-1300 cm⁻¹) and C=N and C=C stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹).

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 189. Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) or a carbonyl group ([M-28]⁺).

Synthesis and Reaction Pathways

Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

General Synthetic Approaches

The synthesis of trifluoromethylpyridines generally follows two main pathways:

-

Halogen Exchange: This involves the fluorination of a corresponding trichloromethylpyridine using a fluorinating agent like antimony trifluoride or hydrogen fluoride.[2]

-

Ring Construction: This approach builds the pyridine ring from a trifluoromethyl-containing precursor.[2]

For the specific synthesis of this compound, a plausible and efficient method involves the use of organometallic reagents.

Proposed Synthetic Protocol: Grignard-based Acylation

This protocol is based on established methodologies for the acylation of organometallic reagents. A key starting material is 2-bromo-3-(trifluoromethyl)pyridine, which is commercially available.

Experimental Protocol: Synthesis of this compound

-

Formation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromo-3-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction.

-

Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 2-pyridylmagnesium bromide.

-

-

Acylation Reaction:

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of acetic anhydride (1.5 equivalents) in anhydrous THF.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared Grignard reagent to the acetic anhydride solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Diagram of the Proposed Synthetic Workflow

Caption: Potential synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development. Its unique combination of a trifluoromethyl group and a pyridine scaffold provides medicinal chemists with a powerful tool to modulate the physicochemical and biological properties of their target molecules. The synthetic routes to this compound are accessible, and its reactivity allows for a wide range of subsequent chemical modifications. As the demand for more effective and safer therapeutics continues to grow, the importance of key intermediates like this compound in the innovation pipeline is undeniable.

References

-

[Cas 207994-12-5,ETHANONE, 1-

-

-47-1_13CNMR.htm)

Sources

- 1. 1-[3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHANONE CAS#: [amp.chemicalbook.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone [smolecule.com]

- 5. 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone | 358780-14-0 [chemicalbook.com]

- 6. aobchem.com [aobchem.com]

Foreword: The Strategic Importance of a Fluorinated Heterocycle

An In-depth Technical Guide to the Characterization of 1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties. When appended to a heterocyclic scaffold such as pyridine, it can profoundly enhance metabolic stability, increase lipophilicity, and alter electronic characteristics to improve target binding affinity.[1][2]

The compound this compound (CAS 749257-78-1) is a key exemplar of this molecular strategy.[3][4] It serves not as an end-product, but as a versatile chemical intermediate—a building block from which a new generation of complex, high-value molecules can be constructed.[5] Understanding its fundamental characteristics is therefore paramount for any research program leveraging its synthetic potential.

This guide provides a comprehensive technical overview of the essential characterization data and protocols for this compound. It is structured not as a rigid template, but as a logical scientific narrative, designed to equip researchers with the foundational knowledge required for its confident application in synthesis and development workflows.

Caption: Molecular Structure and Core Properties.

Synthesis Overview: Constructing the Core Scaffold

The synthesis of this compound typically involves the introduction of an acetyl group onto the 3-(trifluoromethyl)pyridine core. While various specific methodologies exist, a common conceptual pathway relies on the nucleophilic addition of an acetyl anion equivalent to a suitably activated pyridine ring. For instance, processes involving Grignard reagents or lithiated intermediates are frequently employed in the synthesis of related acetophenones.[6] A generalized approach is depicted below.

Caption: Generalized synthetic pathway.

The rationale for this approach is the inherent reactivity of organometallic reagents towards electrophilic centers on the pyridine ring, which is further activated by the electron-withdrawing trifluoromethyl group. A detailed exploration of synthetic methodologies can be found in specialized literature.[7]

Spectroscopic Fingerprint: Unambiguous Structural Elucidation

Spectroscopy provides the definitive structural confirmation of a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy yields a unique analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. A full analysis requires ¹H, ¹³C, and ¹⁹F NMR spectra.

Causality Behind the Technique: NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise absorption frequency (chemical shift) is highly sensitive to the local electronic environment of each nucleus, allowing for the differentiation of chemically distinct atoms within the molecule. Coupling patterns between adjacent nuclei provide direct evidence of atomic connectivity.

Predicted Spectroscopic Data

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | Pyridine-H (Position 6) | ~8.7 - 8.9 | Doublet (d) | Downfield shift due to proximity to electronegative nitrogen. |

| Pyridine-H (Position 4) | ~8.0 - 8.2 | Doublet (d) | Influenced by the electron-withdrawing -CF₃ group. | |

| Pyridine-H (Position 5) | ~7.6 - 7.8 | Doublet of Doublets (dd) | Coupled to both H4 and H6. | |

| Acetyl-CH₃ | ~2.6 - 2.8 | Singlet (s) | Characteristic region for a methyl ketone. | |

| ¹³C NMR | Carbonyl (C=O) | ~195 - 200 | Singlet | Typical for an aryl ketone. |

| Pyridine-C (Aromatic) | ~120 - 155 | Multiple Signals | Complex region with specific shifts influenced by N and -CF₃. | |

| Trifluoromethyl (-CF₃) | ~123 | Quartet (q) | Carbon signal is split by the three attached fluorine atoms. | |

| Acetyl-CH₃ | ~28 - 32 | Singlet | ||

| ¹⁹F NMR | Trifluoromethyl (-CF₃) | ~ -63 to -65 | Singlet | Referenced to CFCl₃.[8][9] The singlet indicates no adjacent fluorine or proton nuclei. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube.

-

Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).[10] For ¹⁹F NMR, an external or internal standard like CFCl₃ is used (δ = 0.00 ppm).[9]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire at least 16 scans.

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay of at least 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire several hundred to a few thousand scans due to the low natural abundance of ¹³C.

-

Use a spectral width of approximately 250 ppm.

-

Employ proton decoupling to simplify the spectrum to singlets (unless specific coupling information is desired).

-

-

¹⁹F NMR Acquisition:

-

¹⁹F is a highly sensitive nucleus, so fewer scans are required.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -80 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay, FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition.

Causality Behind the Technique: MS ionizes a sample and separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine this value with enough precision to confirm a unique molecular formula.

Expected Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₆F₃NO | [11] |

| Molecular Weight (Avg.) | 189.13 g/mol | [11] |

| Monoisotopic Mass | 189.04015 Da | [12] |

| Primary Ion [M+H]⁺ (ESI) | 190.04743 m/z | Calculated |

| Molecular Ion [M]⁺˙ (EI) | 189.04015 m/z | Calculated |

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography (LC) system.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Acquire data in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Mass Analysis: Scan a mass range appropriate to detect the expected ion (e.g., m/z 100-300). For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Data Analysis: Compare the experimentally measured exact mass to the theoretical exact mass calculated for C₈H₆F₃NO. A mass accuracy of <5 ppm is considered definitive confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[13]

Causality Behind the Technique: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending).[14] The resulting spectrum provides a "fingerprint" of the functional groups present.[15]

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3100 - 3000 | C-H Stretch | Medium-Weak | Pyridine Ring |

| ~1710 - 1690 | C=O Stretch | Strong | Acetyl Ketone |

| ~1600 - 1450 | C=C / C=N Stretch | Medium | Pyridine Ring |

| ~1320 - 1120 | C-F Stretch | Strong, Broad | Trifluoromethyl Group |

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for solids and oils as it requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and shapes of the absorption bands to confirm the presence of the expected functional groups.[16]

Physical & Chemical Properties

A summary of the key physical and predicted chemical properties is essential for handling, storage, and reaction planning.

| Property | Value / Description | Reference |

| CAS Number | 749257-78-1 | [3] |

| Appearance | White to light yellow crystalline powder or oil. | [17] |

| Boiling Point | 214.6 ± 40.0 °C (Predicted) | [18] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [18] |

| Reactivity | The electron-deficient pyridine ring, due to the nitrogen and -CF₃ group, is susceptible to nucleophilic aromatic substitution. The ketone functionality can undergo standard carbonyl chemistry (e.g., reduction, condensation). | [5][17] |

Applications in Research & Development

This compound is not an end-product but a valuable intermediate. Its utility stems from the strategic combination of the trifluoromethylpyridine core and the reactive acetyl handle.

Core Contributions:

-

Pharmaceutical Development: The trifluoromethylpyridine scaffold is a "privileged" structure found in numerous approved drugs and clinical candidates.[19][20] The -CF₃ group enhances metabolic stability and cell membrane permeability.

-

Agrochemical Synthesis: This motif is also critical in modern agrochemicals, contributing to potency and appropriate environmental persistence.[19][20]

-

Synthetic Versatility: The acetyl group provides a reactive site for further molecular elaboration, enabling the construction of more complex and diverse chemical libraries for screening.

Caption: Role as a versatile synthetic intermediate.

Safety & Handling

Proper laboratory practice is mandatory when handling any chemical intermediate. While a specific, comprehensive safety dataset for this exact compound is not widely published, data from structurally related compounds provides a strong basis for handling protocols.[21]

-

GHS Hazard Classification (Predicted):

-

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[21]

-

References

-

Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 749257-78-1 Name: 1-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-one. XiXisys. [Link]

-

ETHANONE, 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]- (CAS 207994-12-5). LookChem. [Link]

-

1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. PubChem. [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

19F NMR Reference Standards. [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 162-173. [Link]

-

Series of 19 F NMR spectra recorded during the process of warming a.... ResearchGate. [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

CAS NO. 749257-78-1 | 1-(3-Trifluoromethyl-pyridin-2-yl)-ethanone. Arctom. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. [Link]

-

Infrared Spectroscopy (FT-IR/ATR). Polymer Chemistry Characterization Lab. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Unlocking Potential: The Applications of Trifluoromethyl Pyridine Derivatives in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ethanone, 1-(3-pyridinyl)-. NIST WebBook. [Link]

-

4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

-

1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone | C15H11F3O | CID 821738. PubChem. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

FT-IR spectra of P-1, P-2, and P-3. ResearchGate. [Link]

-

Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. The Royal Society of Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 749257-78-1 Name: 1-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-one [xixisys.com]

- 4. arctomsci.com [arctomsci.com]

- 5. nbinno.com [nbinno.com]

- 6. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. colorado.edu [colorado.edu]

- 10. rsc.org [rsc.org]

- 11. 1-[3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHANONE CAS#: [amp.chemicalbook.com]

- 12. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Cas 207994-12-5,ETHANONE, 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]- | lookchem [lookchem.com]

- 18. 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one CAS#: 749257-78-1 [m.chemicalbook.com]

- 19. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

spectroscopic data of 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for this compound, a compound of interest in medicinal chemistry and drug development due to the prevalence of the trifluoromethyl-substituted pyridine motif.[1][2] The introduction of a trifluoromethyl group can significantly enhance properties such as metabolic stability and binding affinity.[3] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by established methodologies and interpretation principles.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with an acetyl group at the 2-position and a trifluoromethyl group at the 3-position. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

-

Instrumentation: Record spectra on a 400 or 500 MHz NMR spectrometer.[4]

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR: Acquire proton-decoupled spectra to simplify the spectrum to single lines for each unique carbon. A sufficient relaxation delay is crucial for accurate integration of quaternary carbons.[3]

-

¹⁹F NMR: Record spectra to observe the fluorine signals, typically referenced to an external standard like CFCl₃.[3]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three signals for the pyridine ring protons and one signal for the acetyl methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | dd | 1H | H6 | The proton at position 6 is deshielded by the adjacent nitrogen and will show coupling to H5 and H4. |

| ~8.1 | dd | 1H | H4 | The proton at position 4 is deshielded by the electron-withdrawing trifluoromethyl and acetyl groups. It will show coupling to H5 and H6. |

| ~7.6 | t | 1H | H5 | The proton at position 5 will appear as a triplet due to coupling with H4 and H6. |

| ~2.7 | s | 3H | -COCH₃ | The methyl protons of the acetyl group will appear as a singlet. |

Note: Predicted chemical shifts are based on the analysis of substituted pyridine derivatives.[5]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon backbone.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | C=O | The carbonyl carbon of the acetyl group is highly deshielded. |

| ~152 | C2 | The carbon bearing the acetyl group is deshielded by the adjacent nitrogen and the carbonyl group. |

| ~148 | C6 | The carbon adjacent to the nitrogen is deshielded. |

| ~138 | C4 | Aromatic carbon. |

| ~130 (q) | C3 | The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |

| ~125 (q) | -CF₃ | The trifluoromethyl carbon will show a strong quartet with a large coupling constant. |

| ~124 | C5 | Aromatic carbon. |

| ~26 | -CH₃ | The methyl carbon of the acetyl group. |

Note: The 'q' denotes a quartet multiplicity due to coupling with the three fluorine atoms.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.[3]

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[3]

-

Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch (aromatic ketone) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring[1][6] |

| 1350-1100 | Strong | C-F stretching vibrations of the -CF₃ group |

| ~1250 | Strong | C-N stretching vibration[6] |

| 850-750 | Medium | C-H out-of-plane bending for the substituted pyridine ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Experimental Protocol: MS Data Acquisition

-

Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) can be used for less volatile compounds.

-

Instrumentation: A quadrupole mass spectrometer or a time-of-flight (TOF) analyzer can be used.[7]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₈H₆F₃NO, with a molecular weight of 189.13 g/mol .[8][9]

| m/z | Ion | Rationale |

| 189 | [M]⁺ | Molecular ion |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 161 | [M - CO]⁺ or [M - N]⁺ | Loss of carbon monoxide or nitrogen is less likely but possible |

| 146 | [M - COCH₃]⁺ | Loss of the acetyl radical (α-cleavage) |

| 120 | [C₅H₃NF]⁺ | Further fragmentation of the pyridine ring |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];M [label="[M]⁺\nm/z = 189"]; F1 [label="[M - CH₃]⁺\nm/z = 174"]; F2 [label="[M - COCH₃]⁺\nm/z = 146"]; F3 [label="[CF₃]⁺\nm/z = 69"];

M -> F1 [label="- CH₃"]; M -> F2 [label="- COCH₃"]; M -> F3 [label="fragmentation"]; }

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data are based on established principles and data from analogous structures. Experimental verification of these predictions will provide definitive characterization of this important chemical entity.

References

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. [Link]

-

Varsányi, G. (1969). Vibrational spectra of benzene derivatives. Semantic Scholar. [Link]

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]

-

Maji, B., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8192–8197. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. [Link]

-

NIST. (n.d.). Ethanone, 1-(3-pyridinyl)-. NIST WebBook. [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Chemistry LibreTexts. [Link]

-

Arctom. (n.d.). CAS NO. 749257-78-1 | 1-(3-Trifluoromethyl-pyridin-2-yl)-ethanone. Arctom. [Link]

-

PubChem. (n.d.). 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. PubChem. [Link]

- Google Patents. (n.d.). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. [Link]

-

PubChem. (n.d.). 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. PubChem. [Link]

-

Yost, R. A., & Enke, C. G. (1977). SELECTED ION FRAGMENTATION WITH A TANDEM QUADRUPOLE MASS SPECTROMETER. DTIC. [Link]

-

University of Victoria. (2016). Dalton Transactions. UVIC. [Link]

-

NIST. (n.d.). Ethanone, 1-(3-pyridinyl)-. NIST WebBook. [Link]

-

NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 1-[3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHANONE CAS#: [amp.chemicalbook.com]

- 9. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone, a key heterocyclic building block in modern medicinal and agrochemical research. The introduction of a trifluoromethyl group onto a pyridine scaffold significantly alters its physicochemical properties, enhancing metabolic stability and lipophilicity, which are crucial for developing advanced bioactive molecules.[1][2] This document details the essential chemical identifiers, structural properties, and a multi-faceted analytical approach for its complete characterization. We present detailed, field-proven protocols for spectroscopic and chromatographic analysis, emphasizing the causality behind experimental choices to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's structural intricacies.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the acetyl (-C(O)CH₃) group significantly influences the electronic distribution and reactivity of the pyridine ring. These features make it a valuable intermediate in the synthesis of more complex molecules.[3][4]

A summary of its key identifiers and computed properties is presented in Table 1. Understanding these properties is the first step in designing appropriate experimental conditions for synthesis, purification, and analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 749257-78-1 | [5] |

| Molecular Formula | C₈H₆F₃NO | [6] |

| Molecular Weight | 189.13 g/mol | [5][6] |

| Canonical SMILES | CC(=O)C1=NC=CC=C1C(F)(F)F | [7] |

| InChIKey | ROKPMZALLPKDMB-UHFFFAOYSA-N | [7] |

Table 1: Chemical Identifiers and Properties of the Target Compound.

Structural Elucidation: A Multi-Technique Approach

Confirming the molecular structure of a novel or synthesized compound requires a consensus of data from multiple orthogonal analytical techniques. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete and unambiguous structural assignment.

The following diagram outlines a validated workflow for the comprehensive structural analysis of the target compound.

Caption: Validated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Expertise & Causality: The substitution pattern on the pyridine ring creates a predictable set of signals. The acetyl group at the C2 position and the -CF₃ group at the C3 position deshield adjacent protons and carbons. The ¹⁹F NMR will show a singlet, as the fluorine atoms are equivalent and not coupled to any nearby protons.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

-

Instrument Setup:

-

Data Acquisition:

-

¹H NMR: Acquire data with a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon environments. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are needed compared to ¹³C NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard (TMS for ¹H and ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

-

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 8.8 | Doublet of doublets | H6 (Pyridine) |

| ¹H | ~ 8.2 | Doublet of doublets | H4 (Pyridine) |

| ¹H | ~ 7.6 | Doublet of doublets | H5 (Pyridine) |

| ¹H | ~ 2.7 | Singlet | -CH₃ (Acetyl) |

| ¹³C | ~ 198 | Singlet | C=O (Acetyl) |

| ¹³C | ~ 155 | Singlet | C2 (Pyridine) |

| ¹³C | ~ 152 | Singlet | C6 (Pyridine) |

| ¹³C | ~ 138 | Singlet | C4 (Pyridine) |

| ¹³C | ~ 128 (q) | Quartet (¹JCF ≈ 275 Hz) | -CF₃ |

| ¹³C | ~ 125 | Singlet | C5 (Pyridine) |

| ¹³C | ~ 123 (q) | Quartet (²JCCF ≈ 34 Hz) | C3 (Pyridine) |

| ¹³C | ~ 28 | Singlet | -CH₃ (Acetyl) |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

Table 2: Predicted NMR assignments. Note: Quartets (q) in ¹³C NMR are due to coupling with ¹⁹F.[10][11]

Caption: Structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Trustworthiness: A self-validating HRMS protocol involves calibrating the instrument immediately before the analysis with a known standard. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.

Protocol 2: HRMS Analysis via Electrospray Ionization (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for positive ion mode detection ([M+H]⁺).

-

-

Instrument Setup:

-

Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (> 60,000 FWHM).

-

Calibrate the instrument using a standard calibration mixture (e.g., caffeine, MRFA) across the desired mass range.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-300).

-

Optimize source parameters (capillary voltage, source temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Calculate the theoretical exact mass of the protonated molecule (C₈H₇F₃NO⁺).

-

Compare the measured mass to the theoretical mass and calculate the mass error in parts per million (ppm).

-

Expected HRMS Result:

-

Calculated Exact Mass (C₈H₆F₃NO + H⁺): 190.0474

-

Expected Measured Mass: 190.0474 ± 0.0009 (for 5 ppm error)

This precise measurement provides unequivocal confirmation of the compound's elemental formula.

Synthesis Overview

While this guide focuses on structural analysis, understanding the synthesis provides context. A common route involves the reaction of a suitable pyridine precursor with an acetylating agent. For example, 2-chloro-3-(trifluoromethyl)pyridine can be a starting material.[12][13] The reaction scheme below illustrates a plausible synthetic pathway.

Caption: A plausible synthetic route to the target compound.

Conclusion

The structural characterization of this compound is achieved through a systematic and multi-faceted analytical approach. The combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a detailed map of the molecular framework, while high-resolution mass spectrometry confirms its elemental composition with high fidelity. The protocols and data presented in this guide serve as a robust framework for researchers, ensuring the accurate and reliable identification of this important chemical entity. The unique electronic properties imparted by the trifluoromethyl and acetyl substituents make this compound a cornerstone for the development of next-generation pharmaceuticals and agrochemicals.[1][2][4]

References

-

ResearchGate. (n.d.). Tetra‐substituted trifluoromethyl pyridines obtained from 5. Retrieved January 19, 2026, from [Link]

- LookChem. (n.d.). Cas 207994-12-5, ETHANONE, 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-. Retrieved January 19, 2026, from https://www.lookchem.com/ETHANONE-1-3-CHLORO-5-TRIFLUOROMETHYL-2-PYRIDINYL/

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). The importance of trifluoromethyl pyridines in crop protection | Request PDF. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

European Patent Office. (n.d.). EP 2 368 550 B1. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one. Retrieved January 19, 2026, from [Link]

-

Arctom. (n.d.). CAS NO. 749257-78-1 | 1-(3-Trifluoromethyl-pyridin-2-yl)-ethanone. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). CID 2022 | C8H11N5O3. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. Retrieved January 19, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4-propyl phenol p-propylphenol. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclosulfamuron | C17H19N5O6S | CID 6451137 - PubChem. Retrieved January 19, 2026, from [Link]

-

precisionFDA. (n.d.). 3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pf-06821497 | C22H24Cl2N2O5 | CID 118572065 - PubChem. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide | C26H27F3N2O6 | CID 46199646. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Faropenem | C12H15NO5S | CID 65894 - PubChem. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). N

1-propyl-N2-[3-(trifluoromethyl)phenyl]ethanediamide - Optional[1H NMR] - Spectrum. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arctomsci.com [arctomsci.com]

- 6. 1-[3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHANONE CAS#: [amp.chemicalbook.com]

- 7. PubChemLite - 1-[6-(trifluoromethyl)-2-pyridinyl]ethanone (C8H6F3NO) [pubchemlite.lcsb.uni.lu]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.ucla.edu [chem.ucla.edu]

- 13. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum [chemicalbook.com]

starting materials for 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone synthesis

An In-depth Technical Guide to the Synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone

Introduction: The Strategic Importance of a Versatile Building Block

This compound[1][2] is a highly valuable ketone-bearing heterocyclic compound. Its structure, which combines a pyridine ring with a trifluoromethyl (CF3) group, makes it a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. The trifluoromethyl group is a key pharmacophore known to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity.[3] Consequently, robust and scalable synthetic routes to this ketone are of paramount importance to researchers in medicinal and process chemistry.

This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound. We will explore methodologies starting from pre-functionalized pyridine rings and those that construct the heterocyclic core itself, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for laboratory application.

Part 1: Synthesis via Functionalization of a Pre-formed Pyridine Ring

The most direct and widely employed strategies for synthesizing this compound involve the chemical modification of an existing 3-(trifluoromethyl)pyridine scaffold. These approaches benefit from the commercial availability of key precursors and generally offer high regioselectivity. Two principal pathways dominate this approach: the nitrile intermediate route and the Weinreb amide route.

Pathway A: The Nitrile Intermediate Route

This pathway is arguably the most common, proceeding through the highly versatile 3-(trifluoromethyl)pyridine-2-carbonitrile intermediate. The synthesis begins with a halogenated pyridine, which is converted to the nitrile, followed by the addition of a methyl group via an organometallic reagent.

Core Starting Material: 2-Halo-3-(trifluoromethyl)pyridines

The synthesis typically commences from either 2-bromo-3-(trifluoromethyl)pyridine[4] or 2-chloro-3-(trifluoromethyl)pyridine. These precursors are often prepared on an industrial scale through high-temperature, vapor-phase chlorination and fluorination of 3-picoline (3-methylpyridine).[5] This process can yield a mixture of halogenated isomers, including the desired 2-chloro-3-(trifluoromethyl)pyridine as a minor but valuable product.[5]

Step 1: Cyanation of 2-Chloro-3-(trifluoromethyl)pyridine

The conversion of the 2-chloro substituent to a nitrile (cyano group) is a critical step. This is typically achieved through a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂). Zinc cyanide is often preferred over other cyanide salts due to its lower toxicity and moisture stability. The palladium catalyst, often in the form of a complex with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), facilitates the carbon-carbon bond formation.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)pyridine-2-carbonitrile [6]

-

To a reaction vessel under a nitrogen atmosphere, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq), zinc cyanide (0.6 eq), zinc powder (0.045 eq), and Pd(dppf)Cl₂ (0.02 eq).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain for 4-6 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated brine to remove DMF and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-(trifluoromethyl)pyridine-2-carbonitrile as a pure product.

Step 2: Grignard Reaction for Ketone Formation

The final step involves the conversion of the nitrile to the target ketone. This is efficiently accomplished via a Grignard reaction.[7] The nitrile carbon is electrophilic and is attacked by the nucleophilic carbon of the methyl Grignard reagent (CH₃MgBr). This forms an intermediate imine salt which, upon acidic aqueous workup, hydrolyzes to the desired ketone. It is crucial to use anhydrous conditions as Grignard reagents are highly reactive towards protic sources like water.[7][8]

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr, ~1.2-1.5 eq) in ether dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by slowly adding it to a cold aqueous solution of a mild acid (e.g., saturated NH₄Cl or dilute HCl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

-

Purify via column chromatography or distillation to obtain the final product.

Sources

- 1. 1-[3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHANONE CAS#: [amp.chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromo-3-(trifluoromethyl)pyridine [synhet.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethyl)-2-pyridinecarbonitrile | 406933-21-9 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone

Introduction

1-(3-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated heterocyclic ketone of significant interest in synthetic chemistry. Its unique electronic and steric properties, conferred by the trifluoromethyl group on the pyridine ring, make it a valuable building block in the development of novel pharmaceutical and agrochemical agents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside standardized methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics for its effective application in research and development.

While extensive experimental data for this specific molecule is not widely published, this guide synthesizes available information and presents established protocols for its characterization, ensuring a foundation of scientific integrity and practical utility.

Core Physical and Chemical Properties

A summary of the core physical and chemical properties of this compound is presented below. It is important to note that some of the data, such as boiling point and density, are predicted values derived from computational modeling.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1-(3-trifluoromethyl-2-pyridinyl)ethanone; 2-acetyl-3-trifluoromethyl-pyridine | [1] |

| CAS Number | 749257-78-1 | [1][2] |

| Molecular Formula | C₈H₆F₃NO | [3] |

| Molecular Weight | 189.13 g/mol | [2][3] |

| Predicted Boiling Point | 214.6 ± 40.0 °C | [4] |

| Predicted Density | 1.280 ± 0.06 g/cm³ | [4] |

| Storage Conditions | 2-7°C, Refrigerate | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized, self-validating experimental protocols for the determination of key physical properties of this compound. The causality behind the choice of methodology is explained to provide a deeper understanding of the experimental design.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a solid compound. It measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, a sharp endothermic peak is observed at the melting point. The presence of impurities typically results in a broadened and depressed melting range.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature sufficiently above the expected melting point.

-

Hold at the final temperature for 1-2 minutes.

-

Cool the cell back to 25°C.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area can be used to calculate the heat of fusion.

Workflow for Melting Point Determination using DSC:

Caption: Workflow for determining the melting point using Differential Scanning Calorimetry.

Boiling Point Determination under Reduced Pressure

Rationale: For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is the preferred method. By lowering the pressure, the boiling point is significantly reduced, allowing for distillation at a lower temperature, thus preventing thermal degradation.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Sample Introduction: Place a small volume of this compound and a boiling chip or magnetic stir bar into the distillation flask.

-

Vacuum Application: Gradually apply a vacuum to the system using a vacuum pump protected by a cold trap.

-

Heating: Gently heat the distillation flask in a heating mantle.

-

Data Collection: Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb, along with the corresponding pressure.

-

Nomograph Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the boiling point at standard atmospheric pressure.

Workflow for Boiling Point Determination under Reduced Pressure:

Caption: Workflow for determining the boiling point using vacuum distillation.

Solubility Assessment

Rationale: Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. A systematic approach using a range of solvents with varying polarities provides a comprehensive solubility profile.

Methodology:

-

Solvent Selection: Choose a panel of solvents with a range of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: Add a known mass (e.g., 10 mg) of this compound to a vial.

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of the selected solvent to the vial.

-

Observation: Agitate the mixture at a constant temperature (e.g., 25°C) and visually observe for dissolution.

-

Classification: Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Role in Chemical Synthesis

As a chemical intermediate, this compound is not typically investigated for direct biological activity or its role in signaling pathways. Instead, its significance lies in its utility as a versatile building block for the synthesis of more complex molecules. The ketone functional group allows for a variety of chemical transformations, while the trifluoromethyl-substituted pyridine core imparts desirable properties to the final product.

Logical Relationship as a Synthetic Building Block:

Caption: Role of this compound as a synthetic intermediate.

Conclusion

This compound is a valuable compound in modern chemical synthesis. While a complete set of experimentally determined physical properties is not yet available in the public domain, this guide provides the known and predicted data, along with robust, standardized protocols for their determination. By following these methodologies, researchers can confidently characterize this compound and effectively utilize it in their synthetic endeavors. The information and protocols presented herein are designed to uphold the highest standards of scientific integrity and to empower researchers in the fields of drug discovery and materials science.

References

- 1-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanone | 2487311-96-4 - ChemicalBook.

- 1-[3-(trifluoromethyl)pyridin-2-yl]ethanone - ChemicalBook.